1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate

Catalog No.
S13222747
CAS No.
84006-32-6
M.F
C23H34O4
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl ...

CAS Number

84006-32-6

Product Name

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate

IUPAC Name

3-[(E)-3-phenylprop-2-enoyl]oxybutan-2-yl decanoate

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H34O4/c1-4-5-6-7-8-9-13-16-22(24)26-19(2)20(3)27-23(25)18-17-21-14-11-10-12-15-21/h10-12,14-15,17-20H,4-9,13,16H2,1-3H3/b18-17+

InChI Key

NXXSHSNTDLCUKS-ISLYRVAYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CCCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=CC=C1

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate is a chemical compound characterized by its complex structure, which includes a methyl group, an ester functional group, and a phenyl moiety. The molecular formula for this compound is C20H28O4C_{20}H_{28}O_4 and it has a molecular weight of 332.43 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of esters and phenolic compounds. Key reactions include:

  • Esterification: The reaction of carboxylic acids with alcohols can lead to the formation of esters. In this case, decanoic acid reacts with 1-methyl-2-(1-oxo-3-phenyl-2-propenyl)ol.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to regenerate the carboxylic acid and alcohol.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, which can modify the properties of the compound.

Research indicates that compounds similar to 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate may exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Certain structural features may confer anti-inflammatory properties, making them candidates for therapeutic applications.
  • Potential as Insecticides: Similar compounds have been explored for their efficacy in pest control, suggesting that this compound may also possess insecticidal activity.

Synthesis of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate can be achieved through several methods:

  • Direct Esterification: Reacting decanoic acid with 1-methyl-2-(1-oxo-3-phenyl-2-propenyl)ol in the presence of an acid catalyst.
  • Transesterification: Using an existing ester and reacting it with 1-methyl-2-(1-oxo-3-phenyl-2-propenyl)ol under appropriate conditions.
  • Multi-step Synthesis: Involves multiple reactions such as alkylation and acylation to build the desired structure from simpler precursors.

The applications of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate are diverse:

  • Pharmaceuticals: Potential use in drug formulations due to its biological properties.
  • Agrochemicals: As a pesticide or herbicide ingredient owing to its possible insecticidal activity.
  • Cosmetics and Personal Care Products: May serve as an emulsifier or skin-conditioning agent.

Interaction studies involving 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate are crucial for understanding its behavior in biological systems:

  • Synergistic Effects: Investigating how this compound interacts with other active ingredients to enhance efficacy.
  • Toxicological Assessments: Evaluating potential toxic effects when combined with other substances in formulations.
  • Metabolic Pathways: Understanding how this compound is metabolized in organisms can inform safety and efficacy profiles.

Several compounds share structural features with 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate. Notable examples include:

Compound NameMolecular FormulaKey Features
CyfluthrinC22H19ClF3N2O3A synthetic pyrethroid insecticide known for its potency against pests.
CyhalothrinC23H24ClF3N2O3Another pyrethroid used in agricultural settings, effective against a broad range of insects.
DeltamethrinC22H19BrClF3N2O3A widely used insecticide with high efficacy and low toxicity to mammals.

Uniqueness

The uniqueness of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate lies in its specific structural configuration that may impart unique biological activities not found in other similar compounds. Its potential applications in both pharmaceuticals and agrochemicals further distinguish it from closely related substances, which may primarily focus on either agricultural or medicinal uses alone.

XLogP3

7

Hydrogen Bond Acceptor Count

4

Exact Mass

374.24570956 g/mol

Monoisotopic Mass

374.24570956 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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